4-Bromo-2,6-dichlorobenzaldehyde

Overview

Description

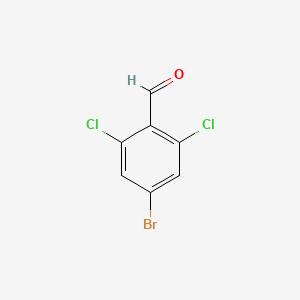

4-Bromo-2,6-dichlorobenzaldehyde is an organic compound with the molecular formula C7H3BrCl2O. It is a derivative of benzaldehyde, where the benzene ring is substituted with bromine and chlorine atoms at the 4th, 2nd, and 6th positions, respectively. This compound is known for its applications in various chemical reactions and its role as an intermediate in the synthesis of other complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromo-2,6-dichlorobenzaldehyde can be synthesized through several methods. One common approach involves the bromination and chlorination of benzaldehyde derivatives. The reaction typically requires a brominating agent such as bromine (Br2) and a chlorinating agent like chlorine (Cl2) under controlled conditions to ensure selective substitution at the desired positions .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale bromination and chlorination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2,6-dichlorobenzaldehyde undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (bromine and chlorine) on the benzene ring.

Oxidation and Reduction: The aldehyde group can be oxidized to form carboxylic acids or reduced to form alcohols.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium hydroxide (KOH) under basic conditions.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used for oxidation reactions.

Major Products Formed:

Substitution Reactions: Products include various substituted benzaldehydes depending on the nucleophile used.

Oxidation: The major product is 4-Bromo-2,6-dichlorobenzoic acid.

Reduction: The major product is 4-Bromo-2,6-dichlorobenzyl alcohol.

Scientific Research Applications

4-Bromo-2,6-dichlorobenzaldehyde has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is utilized in the study of enzyme inhibition and protein-ligand interactions.

Medicine: It serves as a precursor for the development of drugs with potential therapeutic effects.

Industry: The compound is employed in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 4-Bromo-2,6-dichlorobenzaldehyde involves its interaction with various molecular targets. The electron-withdrawing groups (bromine and chlorine) on the benzene ring enhance its reactivity towards nucleophiles, making it a valuable intermediate in organic synthesis. The aldehyde group can form Schiff bases with amines, which are important in biochemical applications .

Comparison with Similar Compounds

2,4-Dichlorobenzaldehyde: Similar in structure but lacks the bromine atom at the 4th position.

4-Bromobenzaldehyde: Contains a bromine atom but lacks the chlorine atoms at the 2nd and 6th positions.

2-Bromo-4-chlorobenzaldehyde: Contains both bromine and chlorine atoms but in different positions compared to 4-Bromo-2,6-dichlorobenzaldehyde.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both bromine and chlorine atoms at strategic positions on the benzene ring makes it a versatile intermediate for various synthetic applications .

Biological Activity

4-Bromo-2,6-dichlorobenzaldehyde (C7H3BrCl2O) is an organic compound notable for its unique chemical structure, which includes bromine and chlorine substituents on the benzene ring. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities including antimicrobial, anticancer, and anti-inflammatory properties.

- Molecular Formula : C7H3BrCl2O

- Molar Mass : 253.91 g/mol

- Density : 1.798 g/cm³ at 20 °C

- Boiling Point : Approximately 296 °C (predicted)

- CAS Number : 111829-72-2

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study evaluated its efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound demonstrated a minimum inhibitory concentration (MIC) of 50 µg/mL against these pathogens, suggesting its potential as a lead compound in the development of new antimicrobial agents .

Anticancer Activity

The anticancer properties of this compound have been explored in several studies. One notable study reported that the compound induced apoptosis in human cancer cell lines, including breast and colon cancer cells. The mechanism was attributed to the activation of caspase pathways and the generation of reactive oxygen species (ROS), leading to cell cycle arrest at the G1 phase .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis via caspases |

| HCT116 (Colon Cancer) | 20 | ROS generation and cell cycle arrest |

Anti-inflammatory Activity

In vitro studies have also highlighted the anti-inflammatory potential of this compound. It was found to inhibit protein denaturation, a key factor in inflammation processes. The percentage inhibition at various concentrations was compared against standard anti-inflammatory drugs like diclofenac:

| Concentration (µg/mL) | % Inhibition of Protein Denaturation |

|---|---|

| 50 | 42.85 |

| 100 | 46.42 |

| 200 | 50.00 |

| 400 | 53.57 |

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, researchers tested the antimicrobial activity of this compound against a panel of bacteria. The study involved disk diffusion methods and confirmed that the compound exhibited zones of inhibition significantly larger than those observed with standard antibiotics.

Case Study 2: Cancer Cell Line Studies

A series of experiments conducted on MCF-7 and HCT116 cell lines revealed that treatment with varying concentrations of the compound resulted in a marked decrease in cell viability. Flow cytometry analysis indicated that treated cells showed increased annexin V staining, confirming apoptotic cell death.

Properties

IUPAC Name |

4-bromo-2,6-dichlorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrCl2O/c8-4-1-6(9)5(3-11)7(10)2-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXYQBYXIEVCPHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)C=O)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrCl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.